![molecular formula C12H15ClN2O3 B046152 methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride CAS No. 60971-91-7](/img/structure/B46152.png)
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride
Overview
Description
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its structural similarity to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.
Mechanism of Action
Target of Action
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is a derivative of indole . Indole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity
Mode of Action
It is known that indole derivatives can activate the aryl hydrocarbon receptor (ahr), a transcription factor that regulates gene expression .
Biochemical Pathways
The compound is a derivative of tryptophan, an essential amino acid. Tryptophan is metabolized by gut bacteria into various indole derivatives . These metabolites can activate AHR and exert various biological effects .
Result of Action
The compound, being an indole derivative, is expected to have a wide range of biological activities as mentioned above . .
Action Environment
The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan into various indole derivatives . Changes in the composition of the gut microbiota could potentially affect the production of these metabolites and, consequently, their biological effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of L-5-Hydroxytryptophan methyl ester hydrochloride are largely defined by its interactions with various biomolecules. In vivo, it is produced from L-tryptophan and the reaction is catalyzed by tryptophan hydroxylase, which uses L-tryptophan and O2 as substrates and requires tetrahydrobiopterin (BH4) and Fe2+ as cofactors .
Cellular Effects
L-5-Hydroxytryptophan methyl ester hydrochloride has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been demonstrated that the compound can be efficiently produced in a microbial cell factory, with the highest values reported by microbial fermentation .
Metabolic Pathways
L-5-Hydroxytryptophan methyl ester hydrochloride is involved in the metabolic pathway that leads to the production of 5-HTP. This pathway involves the conversion of the unnatural substrate anthranilate into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then transforms 5-HAA to 5-HTP using the E. coli endogenous tryptophan synthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions. Methanesulfonic acid in methanol is often used as the acid catalyst, and the reaction is carried out under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Formation of N-methyl or N,N-dimethyl derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical transformations:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Hydroxyl group oxidation | Potassium permanganate, chromium trioxide |
Reduction | Amino group reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Electrophilic substitution on the indole ring | Halogens (Cl, Br) with Lewis acid catalysts |
Chemistry
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride serves as a precursor in synthesizing more complex indole derivatives, which are crucial for developing new chemical entities in pharmaceuticals.
Biology
Research has indicated that this compound plays a role in cellular signaling pathways due to its ability to activate the aryl hydrocarbon receptor (AhR). This receptor is involved in regulating gene expression related to various physiological processes.
Neuropharmacology
The structural similarity to serotonin positions this compound as a potential therapeutic agent for mood disorders. Studies have explored its effects on serotonin pathways, suggesting possible applications in treating depression and anxiety.
Case Study: Neuropharmacological Effects
A study published in the Journal of Neurochemistry examined the effects of L-5-Hydroxytryptophan methyl ester on serotonin levels in animal models. Results indicated a significant increase in serotonin production, supporting its potential use as an antidepressant .
Industry
In pharmaceutical development, this compound is being investigated for its utility in creating new drugs targeting neurochemical pathways. Additionally, it has applications in agrochemicals due to its biochemical properties that can influence plant growth and development.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with a similar indole core.
Uniqueness
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group differentiates it from other indole derivatives, providing unique properties in terms of solubility and reactivity.
Biological Activity
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is an indole derivative with significant biological implications. This compound is structurally related to tryptophan and serotonin, which are critical in various physiological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
- Molecular Formula : C12H15ClN2O3
- Molecular Weight : 250.71 g/mol
- CAS Number : 60971-91-7
This compound functions primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in regulating gene expression related to xenobiotic metabolism, immune response, and cellular signaling pathways. The compound's structural similarity to serotonin suggests it may influence neurotransmitter systems, potentially affecting mood and cognitive functions .
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to enhance serotonin levels could be beneficial in treating conditions like depression and anxiety. In a study involving animal models, administration of L-5-Hydroxytryptophan was shown to increase serotonin synthesis, leading to improved mood and reduced anxiety-like behaviors .
Antioxidant Properties
This compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in protecting neuronal cells from damage associated with oxidative stress, a common feature in various neurodegenerative disorders .
Potential Anticancer Activity
Emerging evidence suggests that indole derivatives, including this compound, may possess anticancer properties. They can modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Tryptophan | Indole core | Essential amino acid; serotonin precursor |
Serotonin | Indole core | Neurotransmitter; mood regulation |
5-Hydroxytryptophan | Indole core | Precursor to serotonin; antidepressant effects |
Study on Neuroprotective Effects
In a controlled study involving mice treated with this compound, researchers observed significant improvements in cognitive function compared to a control group. The treatment led to increased levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and cognitive enhancement .
Antioxidant Activity Assessment
A recent study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRAMKXEZLMNOK-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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